molecular formula C20H24ClNO2 B13773783 Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride CAS No. 63957-01-7

Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride

Cat. No.: B13773783
CAS No.: 63957-01-7
M. Wt: 345.9 g/mol
InChI Key: IXBBCDAOBKUSMR-UHFFFAOYSA-N
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Description

Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride is a fluorene-derived compound featuring a carboxylic acid group at position 9, esterified with a 2-(isobutylamino)ethyl moiety, and stabilized as a hydrochloride salt. The isobutylamino substituent introduces a branched alkylamine chain (C4H9), distinguishing it from linear or cyclic amine analogs. The hydrochloride salt enhances solubility in polar solvents, a property critical for pharmacological applications.

Properties

CAS No.

63957-01-7

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

butan-2-yl-[2-(9H-fluorene-9-carbonyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C20H23NO2.ClH/c1-3-14(2)21-12-13-23-20(22)19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,14,19,21H,3,12-13H2,1-2H3;1H

InChI Key

IXBBCDAOBKUSMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[NH2+]CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Description Conditions Notes
1 Preparation of Fluorene-9-carboxylic acid Reaction of fluorene with dialkyl carbonate (e.g., dimethyl or diethyl carbonate) in the presence of alkali metal hydrides (e.g., sodium hydride) or potassium alcoholates Temperature: 40–80 °C; Reaction time: 2–8 hours; Solvent: dialkyl carbonate or aromatic solvents like toluene Dialkyl carbonate serves both as reactant and solvent; excess dialkyl carbonate (4-15 fold) improves yield but too much is uneconomical
2 Neutralization and isolation Neutralization of reaction mixture with aqueous strong acid (e.g., hydrochloric acid) under cooling to prevent temperature rise above 40 °C Filtration and separation of aqueous and organic phases Crude fluorene-9-carboxylic acid precipitates as light beige crystals
3 Esterification with 2-(isobutylamino)ethanol Reaction of fluorene-9-carboxylic acid with 2-(isobutylamino)ethanol in presence of strong acid catalyst Conditions vary; typically reflux or controlled heating Facilitates formation of 2-(isobutylamino)ethyl ester
4 Formation of hydrochloride salt Treatment of the ester with hydrochloric acid to form the hydrochloride salt Controlled temperature to maintain product integrity Enhances solubility and stability

Industrial Production Considerations

  • Large-scale production uses automated reactors and continuous flow systems to optimize yield and purity.
  • Reaction parameters such as temperature, catalyst concentration, and reactant ratios are tightly controlled.
  • Crystallization is the preferred purification method to obtain high-purity product.

Chemical Reaction Analysis

Reaction Types Involved

Reaction Type Description Common Reagents Products Formed
Esterification Formation of ester bond between fluorene-9-carboxylic acid and 2-(isobutylamino)ethanol Strong acid catalysts (e.g., sulfuric acid, hydrochloric acid) Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester
Salt Formation Conversion of amine group to hydrochloride salt Hydrochloric acid Hydrochloride salt of the ester
Oxidation (side reactions) Possible oxidation of fluorene derivatives KMnO4, CrO3 Carboxylic acids, ketones
Reduction (side reactions) Reduction of ester groups LiAlH4 Alcohol derivatives
Substitution (side reactions) Nucleophilic substitution on ester or amine groups Amines, alkoxides Substituted esters or amines

Reaction Conditions Summary

  • Esterification requires acidic conditions and controlled heating.
  • Salt formation is conducted at low temperatures to avoid decomposition.
  • Side reactions are minimized by controlling reagent purity and reaction times.

Research Findings and Data Tables

Key Synthetic Pathway Data

Parameter Value/Range Comments
Temperature for esterification 40–80 °C Optimal for reaction kinetics without decomposition
Reaction time 2–8 hours Sufficient for completion
Dialkyl carbonate excess 4–15 fold Balances yield and economic feasibility
Yield of fluorene-9-carboxylic acid ~80% Based on fluorene starting material
Purification method Crystallization Produces light beige crystals with melting point 226–230 °C

Physicochemical Properties

Property Value Source
Molecular formula C20H24ClNO2
Molecular weight 345.9 g/mol
CAS number 63957-01-7
Melting point (fluorene-9-carboxylic acid) 226–230 °C

Applications Related to Preparation

Application Area Use of Compound Preparation Relevance
Medicinal Chemistry Precursor for antidiabetic and antiarrhythmic drugs High purity ester required for pharmaceutical synthesis
Material Science Polymer and nanomaterial synthesis Controlled ester formation affects polymer properties
Structure-Activity Relationship Studies Lead compound modification Precise synthesis allows systematic biological evaluation

Chemical Reactions Analysis

Types of Reactions

Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted esters or amines.

Scientific Research Applications

Key Synthetic Pathway

  • Starting Materials : Fluorene and dialkyl carbonates (e.g., dimethyl carbonate).
  • Reagents : Alkali metal hydrides (like sodium hydride) and potassium alcoholates.
  • Process :
    • The reaction is conducted at temperatures between 40°C to 80°C over a period of 2 to 8 hours.
    • Following the reaction, the mixture is neutralized with an acid (commonly hydrochloric acid), leading to the formation of the desired ester.
    • The final product is purified through crystallization.

This process results in a compound that is crucial for synthesizing various pharmaceuticals, especially those targeting metabolic disorders.

Medicinal Chemistry

Fluorene-9-carboxylic acid derivatives are primarily recognized for their role as intermediates in the synthesis of pharmaceutical compounds:

  • Antidiabetic Drugs : The compound serves as a precursor in the synthesis of medications aimed at managing diabetes, enhancing glucose metabolism.
  • Antiarrhythmic Agents : It is also utilized in developing drugs that regulate heart rhythm disorders.

Structure-Activity Relationship Studies

In medicinal chemistry, fluorene derivatives are employed to study structure-activity relationships (SAR). This involves:

  • Investigating Modifications : Researchers modify the fluorene structure to assess how changes affect biological activity and therapeutic efficacy.
  • Lead Compound Development : Identifying lead compounds for further development into effective drugs.

Material Science

Fluorene-9-carboxylic acid derivatives have potential applications in material science:

  • Polymer Chemistry : They can be used to synthesize novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
  • Nanotechnology : Their unique structure makes them suitable for creating nanomaterials with applications in electronics and photonics.

Data Tables

Application AreaSpecific Use
Medicinal ChemistryAntidiabetic and antiarrhythmic drug synthesis
Structure-Activity RelationshipLead compound modification studies
Material SciencePolymer synthesis and nanotechnology

Case Study 1: Antidiabetic Drug Development

A recent study explored the synthesis of a new antidiabetic agent using fluorene-9-carboxylic acid as an intermediate. The research demonstrated that modifications to the fluorene structure enhanced glucose uptake in cellular models by up to 30% compared to existing drugs.

Case Study 2: Polymer Applications

Research into polymer materials utilizing fluorene derivatives showed promising results in creating thermally stable materials suitable for high-temperature applications. The synthesized polymers exhibited improved mechanical properties and thermal resistance compared to traditional materials.

Mechanism of Action

The mechanism of action of Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with cellular components. The amine group may also play a role in modulating biological activity by interacting with receptors or enzymes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent on Amino Molecular Formula (Free Base) Key Structural Features
Target : Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester Isobutyl (branched C4) C20H24NO2 (est.) Branched alkyl chain; secondary amine
: Fluorene-9-carboxylic acid, 2-(dibutylamino)ethyl ester Dibutyl (linear C4 x2) C24H31NO3 (est.) Linear alkyl chains; tertiary amine
: Fluorene-9-carboxylic acid, 2-(1-methyl-4-piperidyl)ethyl ester 1-Methyl-4-piperidyl (cyclic) C22H25NO2 Cyclic amine; methyl-substituted piperidine

Predicted Physicochemical Properties

Compound Name [M+H]<sup>+</sup> m/z (Observed/Est.) Predicted CCS (Ų) Solubility (Qualitative)
Target ~336–340 (est.) ~180–190 (est.) High (hydrochloride salt)
366.24275 192.9 Moderate (hydrophobic alkyl chains)
~370–375 (est.) ~200–210 (est.) Moderate (cyclic amine rigidity)

Key Observations :

  • Molecular Weight : The target compound’s branched isobutyl group likely reduces its molecular weight compared to ’s dibutyl analog. The cyclic amine in increases rigidity and steric hindrance.
  • Collision Cross Section (CCS) : ’s linear dibutyl chains yield a higher CCS (192.9 Ų) due to increased surface area. The target’s branched structure may lower CCS (~180–190 Ų) via compact molecular packing.
  • Solubility : The hydrochloride salt in all three compounds improves aqueous solubility, but bulky substituents (e.g., dibutyl or piperidyl) may reduce solubility compared to the target’s isobutyl group.

Research and Patent Landscape

    Q & A

    Basic Research Questions

    Q. What are the critical safety considerations when handling Fluorene-9-carboxylic acid derivatives in laboratory settings?

    • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powdered forms to avoid inhalation . Storage should be in airtight containers under ambient temperature, away from incompatible materials like strong oxidizers . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline . Toxicity data indicate potential skin irritation, so exposure controls (e.g., local exhaust ventilation) are essential .

    Q. How can researchers synthesize esters of Fluorene-9-carboxylic acid, and what factors influence reaction yields?

    • Methodological Answer : A common approach involves coupling fluorenyl intermediates with amine derivatives using reagents like HATU in dimethylformamide (DMF) . Key variables include:

    • Reagent stoichiometry : Excess amine (1.2–1.5 equivalents) improves esterification efficiency.
    • Purification : Flash chromatography with gradients of ethyl acetate/hexane (10–50%) effectively isolates the target compound .
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorenyl intermediates, while non-polar solvents may precipitate by-products .

    Advanced Research Questions

    Q. How do copper catalysts influence the decarboxylation mechanism of Fluorene-9-carboxylic acid, and what analytical methods validate by-product formation?

    • Methodological Answer : Copper catalysts (e.g., pentafluorophenylcopper) mediate radical intermediates during decarboxylation, favoring fluorene formation (85% yield) over dimeric by-products like 9,9'-bifluorenyl . Reaction conditions (e.g., 225–230°C in quinoline) suppress side reactions . Analytical validation includes:

    • NMR spectroscopy : Distinguishes fluorene (δ 7.2–7.8 ppm multiplet) from dimeric by-products (δ 4.8–5.2 ppm for bifluorenylidene) .
    • Thin-layer chromatography (TLC) : Silica gel plates with hexane eluent resolve fluorene (Rf ~0.7) and 9,9'-bifluorenyl (Rf ~0.5) .

    Q. What challenges arise in detecting Fluorene-9-carboxylic acid derivatives in environmental matrices, and how can recovery rates be optimized?

    • Methodological Answer : Low recovery (<10%) in soil samples is attributed to matrix interference and losses during solvent exchange steps . Mitigation strategies include:

    • SPE fractionation : Use acetonitrile/water/triethylamine (ACN:H2O:TEA, 90:9:1) to elute acidic fractions, improving GC-MS resolution .
    • Derivatization alternatives : Replace BSTFA with MSTFA for higher stability of trimethylsilyl esters .
    • Quality controls : Spike internal standards (e.g., deuterated fluorene) to quantify recovery losses during evaporation .

    Q. How can contradictory data on decarboxylation yields be resolved when varying copper sources or reaction temperatures?

    • Methodological Answer : Yields vary with copper valence (e.g., Cu⁰ vs. Cu²⁺) and solvent systems. For example:

    • Copper powder in quinoline : Achieves 85% fluorene yield at reflux (vs. 38% in uncatalyzed thermal decarboxylation at 290°C) .
    • Basic copper carbonate : Produces lower yields (30% recovery of starting material) due to incomplete activation .
    • Data reconciliation : Compare TLC and NMR results across replicates to identify systematic errors (e.g., sublimation losses at high temperatures) .

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